molecular formula C11H14N2O3 B8130448 N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine

Cat. No.: B8130448
M. Wt: 222.24 g/mol
InChI Key: HJTHFRNFKPZQFM-UHFFFAOYSA-N
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Description

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound features a cyclopropanamine group attached to a benzyl ring substituted with methoxy and nitro groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine typically involves the reaction of 5-methoxy-2-nitrobenzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of N-(5-Methoxy-2-nitrobenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions. The methoxy group can be demethylated to form a hydroxyl group, which can further interact with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzyl ring, along with the cyclopropanamine group. This combination of functional groups provides the compound with distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

N-[(5-methoxy-2-nitrophenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-16-10-4-5-11(13(14)15)8(6-10)7-12-9-2-3-9/h4-6,9,12H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTHFRNFKPZQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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